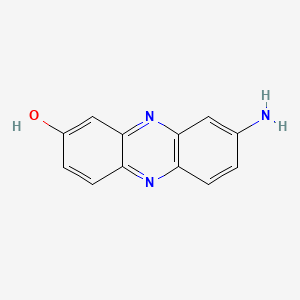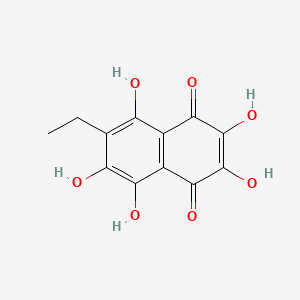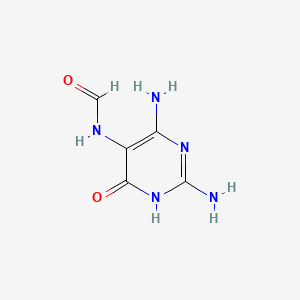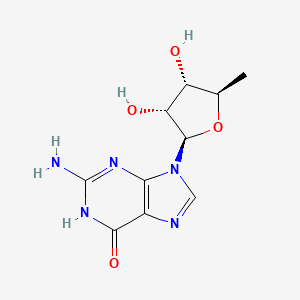
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate: is a complex organic compound that belongs to the class of phospholipids. It is characterized by a glycerol backbone with two hydroxyl groups and one phosphate group, esterified with an octadec-9-enoyl group. This compound is significant in various biochemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium) typically involves the following steps:
Esterification: The glycerol backbone is esterified with octadec-9-enoyl chloride in the presence of a base such as pyridine to form the intermediate ester.
Phosphorylation: The intermediate ester is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like triethylamine to introduce the phosphate group.
Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the final sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Continuous flow reactors for efficient phosphorylation.
Purification: Purification steps such as crystallization and filtration to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl group.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Reduced phosphite compounds.
Substitution: Alkylated glycerol derivatives.
Applications De Recherche Scientifique
Chemistry
Surfactants: Used as surfactants in various chemical formulations due to its amphiphilic nature.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Membrane Studies: Utilized in studies of cell membrane dynamics and structure.
Lipidomics: Important in lipidomics research for profiling lipid species.
Medicine
Drug Delivery: Employed in drug delivery systems for its biocompatibility and ability to form liposomes.
Therapeutics: Investigated for potential therapeutic applications in treating lipid-related disorders.
Industry
Cosmetics: Used in cosmetic formulations for its emulsifying properties.
Food Industry: Acts as an emulsifier in food products.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with lipid bilayers and proteins. The phosphate group interacts with polar head groups of lipids, while the hydrophobic tail embeds within the lipid bilayer. This interaction influences membrane fluidity and permeability. Additionally, the compound can act as a signaling molecule, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2,3-dihydroxypropyl (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]-3-(stearoyloxy)propyl phosphate
- Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Uniqueness
- Structural Specificity : The unique combination of the glycerol backbone with the octadec-9-enoyl group and phosphate moiety.
- Functional Versatility : Its ability to participate in a wide range of chemical reactions and applications in various fields.
This compound’s unique structural and functional properties make it a valuable asset in scientific research and industrial applications
Propriétés
Formule moléculaire |
C24H46NaO9P |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C24H47O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30);/q;+1/p-1/b10-9-;/t22?,23-;/m1./s1 |
Clé InChI |
STLDIXSFXILIFT-AXFOVFEGSA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


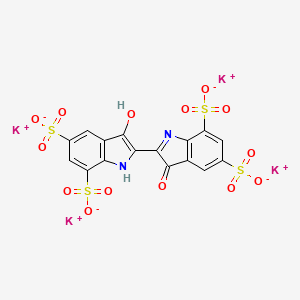
![5-Phenyl-2-piperidin-4-YL-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1496522.png)
![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)
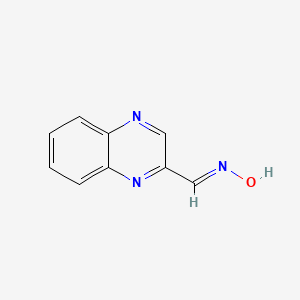
![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)
![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)
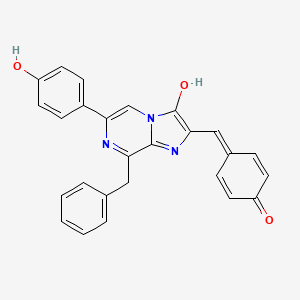
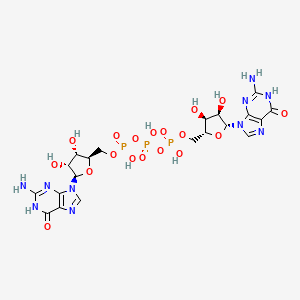
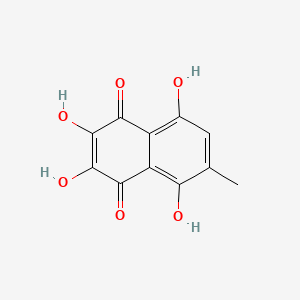
![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)
